4-Bromo-5-methyl-2-phenyl-1,3-oxazole

Description

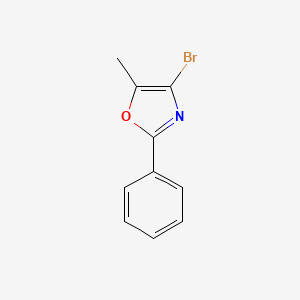

4-Bromo-5-methyl-2-phenyl-1,3-oxazole (CAS: 21354-98-3) is a heterocyclic compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Its structure features a bromine atom at position 4, a methyl group at position 5, and a phenyl ring at position 2 of the oxazole core. This compound is widely utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules. For example, derivatives of this compound have demonstrated broad-spectrum antibacterial activity in benzofuran-based structures .

Properties

CAS No. |

197719-26-9 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-bromo-5-methyl-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H8BrNO/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

KVWJQXNRVGWCKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Regioselective Lithiation Followed by Electrophilic Bromination

A more controlled and regioselective approach to prepare brominated oxazoles, including 4-bromo derivatives, involves lithiation of the oxazole ring followed by reaction with an electrophilic bromine source.

-

- Lithiation : Treatment of oxazole derivatives with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate the organolithium intermediate at a specific position on the oxazole ring.

- Electrophilic Bromination : Reaction of the organolithium intermediate with an electrophilic bromine source, e.g., bromine (Br2), NBS, or 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE).

-

- Protection of the oxazole ring nitrogen or other positions may be required to achieve regioselectivity.

- The stability of intermediates can be an issue; for example, attempts to prepare 2-triisopropylsilyl (TIPS) protected 5-bromooxazole intermediates led to ring destruction under certain conditions.

- In situ deprotection and isolation as hydrochloride salts can improve yield and purity.

Example :

Synthesis of 5-bromooxazole hydrochloride via lithiation of triisopropylsilyl-protected oxazole followed by bromination and acid treatment yielded the product in 82% yield.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Lithiation | n-BuLi, LDA, or LHDMS at low temperature | Regioselective lithiation at C-2 or C-5 positions |

| Bromination | Br2, NBS, or DBTFE | Electrophilic bromination at lithiation site |

| Protection/Deprotection | TIPSOTf for protection; TBAF or acid for deprotection | Protects ring during lithiation; deprotection needed for isolation |

| Product Isolation | Formation of hydrochloride salt (HCl gas) | Improves isolation and purity |

| Yield | Up to 82% (hydrochloride salt) | Moderate to high yield |

Halogen Dance Reaction for 4-Bromooxazole Derivatives

Another synthetic strategy involves the halogen dance reaction mediated by lithium diisopropylamide (LDA), which allows migration of a halogen atom on the oxazole ring to achieve regioselective bromination.

Mechanism :

The halogen dance involves lithiation at one position followed by rearrangement and electrophilic trapping, enabling access to 4-bromo substituted oxazoles from 2-substituted 5-bromooxazoles.-

- Provides regioselective access to 4-bromo derivatives that might be difficult to obtain directly.

- Can be applied to various substituted oxazoles.

Reference : Solomin et al., European Journal of Organic Chemistry, 2019

Cyclization of Precursors Containing 2-Bromoacetophenone

An alternative preparative route involves the cyclization of appropriately substituted precursors such as 2-bromoacetophenone with acetic anhydride and ammonium acetate under reflux conditions to form the oxazole ring bearing bromine at the 5-position.

- Reaction Conditions :

- Starting materials: 2-bromoacetophenone, acetic anhydride, ammonium acetate

- Reflux in suitable solvent (e.g., acetic acid or acetic anhydride)

Outcome : Formation of 5-bromo-2-methyl-4-phenyl-1,3-oxazole derivatives, which are regioisomers related to the target compound.

Industrial Relevance :

This method can be scaled and optimized for industrial production using continuous flow reactors and automated systems to maintain consistent quality and yield.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Bromination with NBS | 4-Methyl-2-phenyl-1,3-oxazole | NBS, chloroform, heating, 1 h | 92 | Simple, high yield, regioselective bromination |

| Regioselective Lithiation + Bromination | Oxazole derivatives, n-BuLi or LDA | Organolithium intermediate, Br2 or NBS | 74-82 | Requires protection/deprotection steps |

| Halogen Dance Reaction | 2-substituted 5-bromooxazoles | LDA-mediated lithiation, electrophilic bromination | Variable | Enables regioselective bromination at C-4 |

| Cyclization of 2-Bromoacetophenone | 2-Bromoacetophenone, acetic anhydride, ammonium acetate | Reflux conditions | Moderate | Useful for industrial scale synthesis |

Research Findings and Practical Considerations

Regioselectivity : Achieving selective bromination at the 4-position of the oxazole ring is challenging due to multiple reactive sites. Protection strategies and controlled lithiation are critical for success.

Stability of Intermediates : Organolithium intermediates and silyl-protected oxazoles can be sensitive to reaction conditions, necessitating careful temperature control and rapid work-up.

Purification : Due to volatility and similar boiling points of by-products, isolation as hydrochloride salts or chromatography under optimized conditions is recommended to improve purity.

Applications : The synthesized 4-bromo-5-methyl-2-phenyl-1,3-oxazole serves as a versatile building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura), enabling further functionalization for pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like MnO2 or bromotrichloromethane (CBrCl3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .

Scientific Research Applications

4-Bromo-5-methyl-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Conformational Stability

- 4-Bromo-5-methyl-2-phenyl-1,3-oxazole: No direct conformational data exists, but related compounds like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate exhibit s-cis/s-trans ester configurations with energy differences of ~3 kJ/mol between conformers .

- Sulfonamide Oxazoles : X-ray crystallography reveals octahedral geometries in metal complexes, suggesting strong ligand-metal coordination that may enhance stability .

Electronic Structure

- Bromo vs.

- Methyl vs. Sulfonyl Groups : The methyl group at C5 in the target compound contributes to lipophilicity, favoring membrane penetration, while sulfonyl groups in analogs increase solubility and hydrogen-bonding capacity .

Biological Activity

4-Bromo-5-methyl-2-phenyl-1,3-oxazole is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole can be represented as follows:

This compound features a bromine atom, a methyl group, and a phenyl ring that contribute to its unique properties and biological activities.

The biological activity of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole is primarily attributed to its interaction with various biological targets. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme activity and receptor binding.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that oxazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 4-Bromo-5-methyl-2-phenyl-1,3-oxazole showed significant activity against various bacterial strains. Specifically, derivatives were tested for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The potential anticancer effects of oxazole derivatives have been explored in several studies. For instance, compounds containing the oxazole moiety have shown promise in inhibiting cancer cell proliferation in vitro. A notable case study involved testing 4-Bromo-5-methyl-2-phenyl-1,3-oxazole against human cancer cell lines, revealing a dose-dependent inhibition of cell growth.

Case Studies

Pharmacological Profile

The pharmacological profile of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole suggests it may have applications in drug development:

Key Attributes:

- Solubility: Moderate solubility in organic solvents may enhance bioavailability.

- Stability: The compound exhibits stability under physiological conditions, making it suitable for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-5-methyl-2-phenyl-1,3-oxazole, and how can reaction conditions be optimized for higher yields?

- The synthesis typically involves cyclization of brominated precursors under controlled conditions. For example, bromine incorporation can be achieved via electrophilic substitution using NaH or K₂CO₃ in DMF, followed by oxazole ring closure . Optimizing temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd-based systems for coupling reactions) improves yields. Continuous flow reactors may enhance purity and scalability in lab-scale syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography (using SHELXL or WinGX) resolves the 3D structure, including bromine positioning and phenyl ring orientation . ¹H/¹³C NMR identifies substituents (e.g., methyl at δ ~2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) . Elemental analysis confirms purity (>95%), while HPLC-MS verifies molecular weight (238.08 g/mol) .

Q. What safety protocols are recommended for handling 4-bromo-5-methyl-2-phenyl-1,3-oxazole?

- Use PPE (gloves, goggles) due to halogenated compound toxicity. Work in a fume hood to avoid inhalation. Store in amber glass under inert conditions to prevent degradation. Toxicity screening (e.g., Ames test) is advised before biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) or oxazole positions modulates interactions with biological targets. For instance, replacing bromine with iodine may improve binding affinity to enzymes like kinases . Computational docking (AutoDock Vina) predicts binding modes, while in vitro assays validate activity .

Q. What methodologies resolve contradictions in reported synthetic yields or analytical data?

- Reproducibility studies under standardized conditions (e.g., solvent, catalyst load) isolate variables affecting yields. Conflicting NMR data may arise from solvent polarity or temperature; replicate experiments using deuterated DMSO or CDCl₃ for consistency . High-resolution mass spectrometry (HRMS) clarifies molecular ion discrepancies .

Q. How can computational chemistry predict the photophysical properties of this compound for materials science applications?

- Time-dependent density functional theory (TD-DFT) calculates electronic transitions, correlating with UV-Vis absorption (e.g., λmax ~270 nm for π→π* transitions). Frontier molecular orbital analysis (HOMO-LUMO gap) estimates conductivity for potential use in organic semiconductors .

Q. What strategies identify biological targets of 4-bromo-5-methyl-2-phenyl-1,3-oxazole in medicinal chemistry?

- Target fishing via affinity chromatography or thermal shift assays identifies interacting proteins. CRISPR-Cas9 knockout screens validate target relevance in disease models (e.g., cancer cell lines). SAR data cross-referenced with PubChem bioactivity databases prioritize candidates for in vivo testing .

Methodological Resources

- Crystallography : SHELXL (refinement) and ORTEP-3 (visualization) are standard for small-molecule structures .

- Spectral Analysis : Compare experimental NMR shifts with computed values (Gaussian 16) to confirm assignments .

- Data Reconciliation : Use the Cambridge Structural Database (CSD) to cross-validate bond lengths/angles against similar oxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.